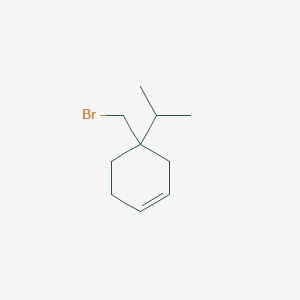

4-(Bromomethyl)-4-(propan-2-yl)cyclohex-1-ene

説明

4-(Bromomethyl)-4-(propan-2-yl)cyclohex-1-ene is a brominated cyclohexene derivative with the molecular formula C₁₀H₁₅Br and a molecular weight of 215.13 g/mol . Its CAS registry number is 1936238-55-9, and it is identified by the MDL number MFCD30312447 . The compound features a cyclohexene ring substituted with a bromomethyl (-CH₂Br) group and an isopropyl (-CH(CH₃)₂) group at the 4-position. This structure renders it valuable in organic synthesis, particularly in alkylation and cross-coupling reactions, where the bromomethyl group acts as a reactive handle for further functionalization.

特性

分子式 |

C10H17Br |

|---|---|

分子量 |

217.15 g/mol |

IUPAC名 |

4-(bromomethyl)-4-propan-2-ylcyclohexene |

InChI |

InChI=1S/C10H17Br/c1-9(2)10(8-11)6-4-3-5-7-10/h3-4,9H,5-8H2,1-2H3 |

InChIキー |

AJIGXJSJNXPNAT-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1(CCC=CC1)CBr |

製品の起源 |

United States |

類似化合物との比較

(S)-1-(Bromomethyl)-4-(prop-1-en-2-yl)cyclohex-1-ene

- Molecular Formula : C₁₀H₁₅Br

- Key Features : Contains a prop-1-en-2-yl (isopropenyl) group instead of isopropyl. The double bond in the substituent enhances electron-withdrawing effects, altering reactivity in carboxylation reactions.

- Synthesis : Prepared via Appel conditions (triphenylphosphine/NBS) with a 51–77% yield .

- Applications : Used in zinc-mediated carboxylations to synthesize β-lactones with 65% yield and 4:1 diastereomeric ratio (dr) .

rac-(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohex-1-ene

- Molecular Formula : C₉H₁₂BrF₃

- Key Features : Substitution with a trifluoromethyl (-CF₃) group increases electronegativity and metabolic stability compared to the isopropyl group.

- Molecular Weight : 179.06 g/mol .

- Applications : Likely used in fluorinated drug candidates due to the CF₃ group’s bioavailability-enhancing properties.

Compounds with Varying Substituents

1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene

- Molecular Formula : C₁₀H₁₆

- Key Features : Replaces the bromomethyl group with a methyl (-CH₃) and introduces a propan-2-ylidene (isopropylidene) moiety. Lacks a halogen, reducing reactivity in substitution reactions.

- Applications: Potential intermediate in terpene synthesis or fragrance chemistry .

4-Ethenyl-4-methyl-3-(prop-1-en-2-yl)-1-(propan-2-yl)cyclohex-1-ene

- Molecular Formula : C₁₅H₂₂

- Key Features : Incorporates ethenyl (-CH₂CH₂) and methyl groups, creating a sterically crowded cyclohexene ring.

- Applications: May serve as a precursor for polycyclic terpenoids or natural product analogs .

Bicyclic Derivatives

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

- Molecular Formula : C₁₀H₁₅Br

- Key Features: Features a bicyclo[3.1.1]heptene core instead of a monocyclic system. The rigid bicyclic structure impacts conformational flexibility and reactivity.

- Synthesis : 72% yield via methods analogous to allylic bromides .

- Applications : Useful in synthesizing rigid scaffolds for drug discovery or materials science .

Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。